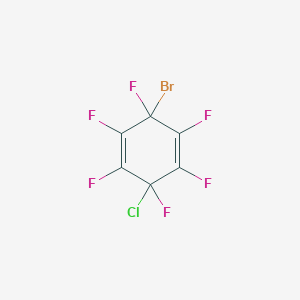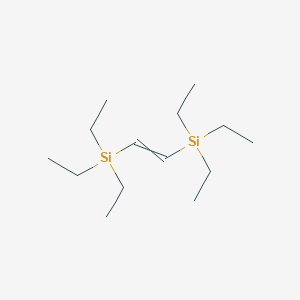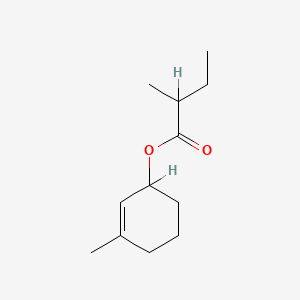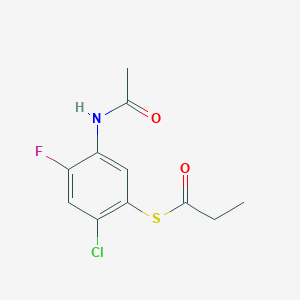
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate: is an organic compound characterized by the presence of acetamido, chloro, and fluoro substituents on a phenyl ring, along with a propanethioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-chloro-4-fluorophenyl with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a thiolation reaction with propanethiol under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of acetamido, chloro, and fluoro groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant in the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoroacetophenone: Shares the chloro and fluoro substituents but lacks the acetamido and thioate groups.
2-{[N-(2-Acetyl-5-chloro-4-fluorophenyl)glycyl]amino}benzoic acid: Contains similar acetamido and chloro-fluoro phenyl groups but differs in the overall structure.
Uniqueness: S-(5-Acetamido-2-chloro-4-fluorophenyl) propanethioate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thioate group, in particular, sets it apart from other similar compounds and may contribute to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
110160-72-0 |
|---|---|
Molekularformel |
C11H11ClFNO2S |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
S-(5-acetamido-2-chloro-4-fluorophenyl) propanethioate |
InChI |
InChI=1S/C11H11ClFNO2S/c1-3-11(16)17-10-5-9(14-6(2)15)8(13)4-7(10)12/h4-5H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QMGCECSATRKCGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)SC1=C(C=C(C(=C1)NC(=O)C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

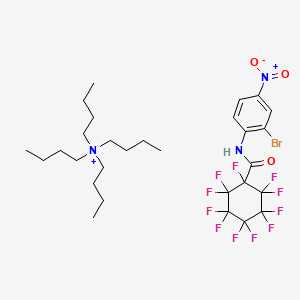
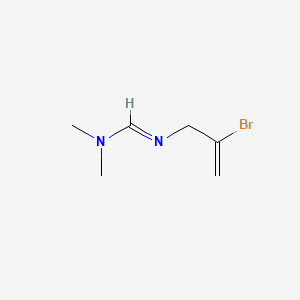
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
